3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine
Overview
Description
3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine, commonly referred to as BCPI, is an organochlorine compound that has been studied extensively for its various applications in scientific research. It is a colorless, odourless compound that has a molecular weight of 431.89 g/mol and a melting point of 70-72°C. BCPI has been used for a wide range of applications, including the synthesis of pharmaceuticals, the study of its biochemical and physiological effects, and the investigation of its mechanism of action.
Scientific Research Applications
Synthesis of Paliperidone
Paliperidone synthesis involves a multi-step reaction starting with 2-amino-3-hydroxypyridine reacting with benzyl chloride to give 2-amino-3-benzyloxypyridine, which is then cyclized and subjected to a series of reactions including chlorination, reduction, and debenzylation to afford the key intermediate. This intermediate undergoes nucleophilic substitution to achieve paliperidone with an overall yield of about 35% (Ji Ya-fei, 2010).
Ultrasound Assisted Synthesis of Anti-Tubercular Compounds
Novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide were synthesized using ultrasound as a green chemistry tool. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis and showed promising results with IC50 values of less than 1 µg/mL. The synthesized compounds were found to be non-cytotoxic against the HeLa cell line, and molecular docking studies suggested their potential as lead compounds in anti-tubercular drug discovery (Urja D. Nimbalkar et al., 2018).
Halogen-rich Intermediate for Synthesis of Pyridines
5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate, was synthesized using halogen dance reactions. This compound serves as a valuable building block for the synthesis of pentasubstituted pyridines, crucial for medicinal chemistry research. The methodology allows for the introduction of desired functionalities into the pyridine ring, expanding the possibilities for pharmaceutical research (Yong-Jin Wu et al., 2022).
Benzo[4,5]furopyridines Synthesis
A concise synthesis strategy was developed to obtain all four possible benzo[4,5]furopyridine tricyclic heterocycles. This strategy utilized the alpha- and gamma-activation of chloropyridines along with palladium-mediated reactions, demonstrating an efficient synthesis route for these complex structures from simple chloropyridine precursors (W. Yue & J. Li, 2002).
properties
IUPAC Name |
2-chloro-6-(chloromethyl)-4-iodo-3-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2INO/c14-7-10-6-11(16)12(13(15)17-10)18-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOYARQNLNWGCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)CCl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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